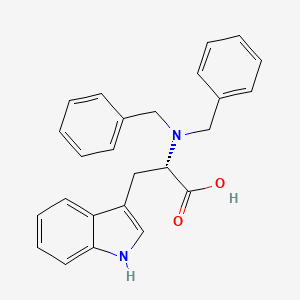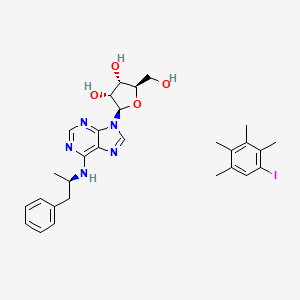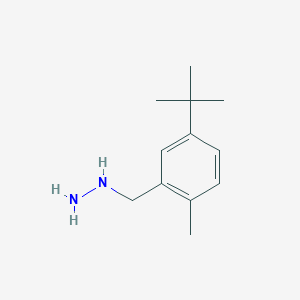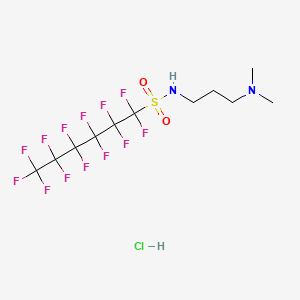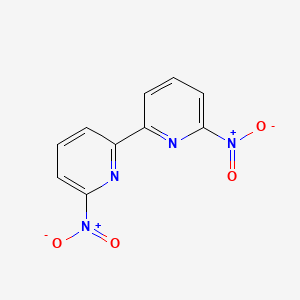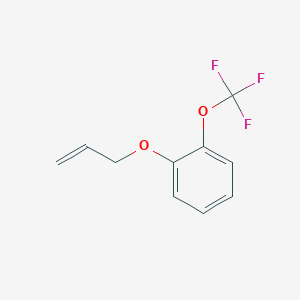![molecular formula C15H9Cl2F3 B12828103 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is an organic compound characterized by its aromatic structure and the presence of chlorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dichlorobenzene and 4-(trifluoromethyl)benzaldehyde.
Formation of the Ethenyl Intermediate: The first step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction uses a phosphonium ylide derived from 4-(trifluoromethyl)benzaldehyde and a suitable base, such as sodium hydride, to form the ethenyl group.
Coupling Reaction: The ethenyl intermediate is then coupled with 1,3-dichlorobenzene using a palladium-catalyzed Heck reaction. This reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol).
Major Products
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and trifluoromethyl) influences its reactivity, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene: The (E)-isomer of the compound, differing in the spatial arrangement of the ethenyl group.
1,3-Dichloro-5-[(Z)-2-[4-(methyl)phenyl]ethenyl]benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C15H9Cl2F3 |
|---|---|
Molekulargewicht |
317.1 g/mol |
IUPAC-Name |
1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1- |
InChI-Schlüssel |
ISPYNXGXZRLLHM-UPHRSURJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


